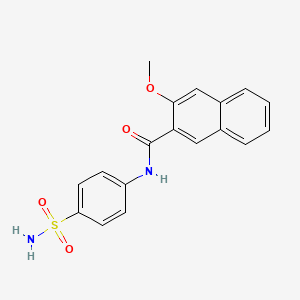

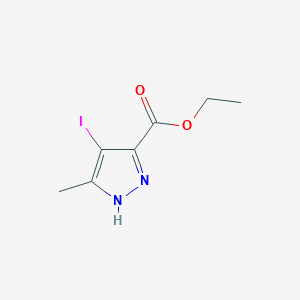

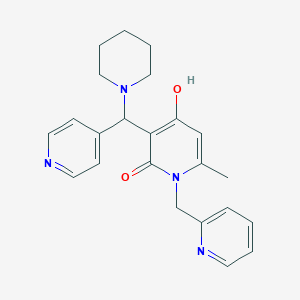

![molecular formula C11H14N2 B2616578 Spiro[indoline-3,3'-pyrrolidine] CAS No. 7198-72-3](/img/structure/B2616578.png)

Spiro[indoline-3,3'-pyrrolidine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Spiro[indoline-3,3’-pyrrolidine]” is a type of spiro-heterocyclic compound . These compounds are important in drug design processes and have been the focus of significant attention due to their bioactivity against cancer cells, microbes, and various types of diseases affecting the human body .

Synthesis Analysis

Spiro[indoline-3,3’-pyrrolidine]-2’-ones were synthesized via a one-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives . Moreover, the “thio” equivalent spiro[indoline-3,3’-pyrrolidine]-2’-thiones, for which the synthesis and properties were previously unreported, were also synthesized .

Molecular Structure Analysis

The molecular structure of “Spiro[indoline-3,3’-pyrrolidine]” is complex and unique. It is a subset of indole and forms the core building blocks of highly functionalized organic structures . The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .

Chemical Reactions Analysis

The chemical reactions involving “Spiro[indoline-3,3’-pyrrolidine]” are complex and varied. For instance, one-pot synthesis of spiro[indoline-3,2’-pyrrolidin]-ones was catalyzed by mesoporous molecular sieve MCM-41 .

Physical And Chemical Properties Analysis

“Spiro[indoline-3,3’-pyrrolidine]” has a molecular weight of 174.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 and a Complexity of 204 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Spiro[indoline-3,3’-pyrrolidine] derivatives have garnered attention as potential drug candidates due to their unique structural features. Researchers have explored their interactions with aminergic G-protein coupled receptors (GPCRs). Notably, ligands derived from the 2’-phenylspiro[indoline-3,3’-pyrrolidin]-2-one scaffold exhibit submicromolar affinities towards the 5-HT6 receptor, making them promising leads for further optimization .

Synthetic Methodology and Chemical Diversity

Developing novel synthetic routes to spiro[indoline-3,3’-pyrrolidine] compounds remains an active area of research. Strategies for constructing the spiro ring system contribute to the molecular diversity of this class of alkaloids .

Asymmetric Synthesis and Stereochemistry

Recent advances in stereodivergent synthesis have enabled the preparation of fully substituted spiro[indoline-3,3’-pyrrolidine] derivatives. These methods allow access to various diastereomers, expanding the chemical toolbox for researchers .

Natural Product Isolation and Biological Activity

Spiropyrrolidinyl-oxindoles occur naturally in plants such as Gelsemium sempervirens and Rauwolfia. Their diverse biological activities, including anti-inflammatory, antiviral, and analgesic effects, warrant further exploration .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Spiro[indoline-3,3’-pyrrolidine] is a spiro-heterocyclic compound that has been found to have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to its inherent three-dimensional nature and ability to project functionalities in all three dimensions, Spiro[indoline-3,3’-pyrrolidine] has become a biological target .

Mode of Action

The mode of action of Spiro[indoline-3,3’-pyrrolidine] involves its interaction with its targets, leading to changes in the biological system. For instance, compounds similar to Spiro[indoline-3,3’-pyrrolidine], such as Spirotryprostatin A and Spirotryprostatin B, have been shown to inhibit microtubule assembly . This suggests that Spiro[indoline-3,3’-pyrrolidine] may also interact with microtubules or similar structures within cells.

Biochemical Pathways

Spiro[indoline-3,3’-pyrrolidine] affects various biochemical pathways. For instance, it has been suggested that Spiro[indoline-3,3’-pyrrolidine] and similar compounds may dampen the operation of muscarinic serotonin receptors . This indicates that Spiro[indoline-3,3’-pyrrolidine] may influence neurotransmitter signaling pathways.

Result of Action

The result of Spiro[indoline-3,3’-pyrrolidine]'s action at the molecular and cellular level is likely to be complex and multifaceted, given its potential interactions with multiple targets and pathways. For example, its potential to inhibit microtubule assembly could disrupt cell division, which could explain its bioactivity against cancer cells .

Action Environment

The action, efficacy, and stability of Spiro[indoline-3,3’-pyrrolidine] can be influenced by various environmental factors. For instance, it has been demonstrated that the construction of a related compound, a five-component spiro-pyrrolidine, can be accelerated in microdroplets and thin films . This suggests that the physical and chemical environment could play a role in the activity of Spiro[indoline-3,3’-pyrrolidine].

Eigenschaften

IUPAC Name |

spiro[1,2-dihydroindole-3,3'-pyrrolidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11/h1-4,12-13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNMVIZEDTXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,3'-pyrrolidine] | |

Q & A

Q1: What are the common synthetic approaches to spiro[indoline-3,3'-pyrrolidine] derivatives?

A: Several efficient synthetic routes have been developed, with a key strategy being the 1,3-dipolar cycloaddition reaction. For instance, researchers have utilized the reaction of azomethine ylides, generated in situ from sarcosine and paraformaldehyde, with various 3-methyleneoxindolines to synthesize a library of novel spiro[indoline-3,3'-pyrrolidine] derivatives []. Alternatively, a multicomponent reaction involving secondary α-amino acids like proline, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles provides another effective route to these compounds [].

Q2: How does the choice of catalyst influence the synthesis of these compounds?

A: Catalyst selection plays a crucial role in controlling the reaction pathway and selectivity. For example, gold(I) catalysis in the presence of Hantzsch ester (HEH) enables substitution-controlled synthesis, dictating whether spiro[indoline-3,3'-pyrrolidine] or spiro[indoline-3,3'-piperidine] derivatives are formed []. This control arises from the ability of the gold(I) catalyst to activate specific reaction sites and guide the cyclization process.

Q3: Can you elaborate on the use of computational chemistry in understanding the formation of spiro[indoline-3,3'-pyrrolidine]?

A: Density functional theory (DFT) calculations have proven invaluable in elucidating the mechanism of these cyclization reactions []. DFT helps in understanding the endo and exo selectivities observed during the formation of spiro[indoline-3,3'-pyrrolidine] derivatives by providing insights into the transition states and energy barriers involved in each pathway.

Q4: What are the potential biological activities reported for spiro[indoline-3,3'-pyrrolidine] derivatives?

A: Preliminary studies suggest that these compounds exhibit interesting biological activities, particularly as antimicrobial and acetylcholinesterase inhibitory agents []. Specifically, some synthesized spiro[indoline-3,3'-pyrrolidine] derivatives demonstrated potent inhibition against acetylcholinesterase, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, suggesting potential applications in Alzheimer's disease treatment.

Q5: Are there studies exploring the structure-activity relationship (SAR) of these compounds?

A: While detailed SAR studies are still emerging, preliminary investigations indicate that substituents on the spiro[indoline-3,3'-pyrrolidine] scaffold can significantly impact biological activity []. Further research is crucial to establish definitive structure-activity relationships and optimize these compounds for specific therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

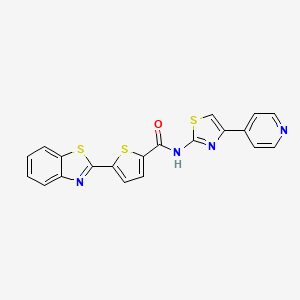

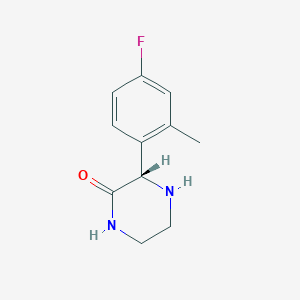

![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616498.png)

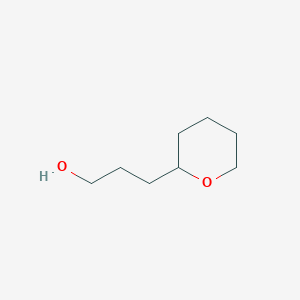

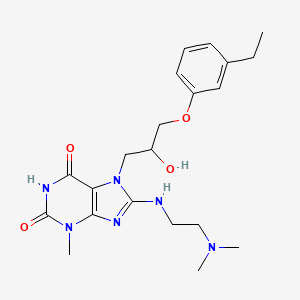

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)

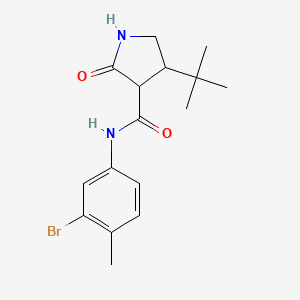

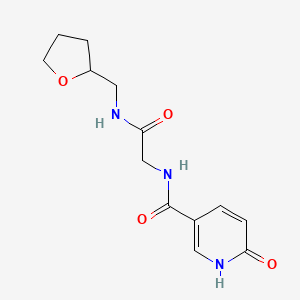

![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)

![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)